

# Application Notes and Protocols for In Vivo Studies with BMS-986143

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

BMS-986143 is a potent, orally active, and reversible inhibitor of Bruton's tyrosine kinase (BTK) with an IC50 of 0.26 nM.[1] It also demonstrates inhibitory activity against other kinases in the Tec family, including TEC, BLK, BMX, TXK, FGR, YES1, and ITK, with IC50 values of 3 nM, 5 nM, 7 nM, 10 nM, 15 nM, 19 nM, and 21 nM, respectively.[1][2] BTK is a critical signaling molecule in various cell types, including B-cells, and is implicated in the pathogenesis of autoimmune diseases.[3][4][5] BMS-986143 has shown efficacy in preclinical models of autoimmune diseases, such as collagen-induced arthritis (CIA) and anti-collagen antibody-induced arthritis (CAIA) in mice.[1][2] These application notes provide detailed protocols for the preparation and in vivo administration of BMS-986143 for research purposes.

# **Mechanism of Action and Signaling Pathway**

**BMS-986143** exerts its therapeutic effects by inhibiting BTK, a key enzyme in the signaling pathways of the B-cell receptor (BCR), Fc receptors (FcR), and receptor activator of nuclear factor kappa-B (RANK).[3][4][5] Inhibition of these pathways can modulate B-cell activation and pro-inflammatory cytokine production, which are central to the pathology of many autoimmune disorders.





Click to download full resolution via product page

Caption: Signaling pathway inhibited by BMS-986143.

# Quantitative Data Summary In Vitro Potency



| Target/Assay                                    | IC50 (nM) | Reference |
|-------------------------------------------------|-----------|-----------|
| BTK (biochemical)                               | 0.26      | [1][2]    |
| TEC                                             | 3         | [1][2]    |
| BLK                                             | 5         | [1][2]    |
| BMX                                             | 7         | [1][2]    |
| TXK                                             | 10        | [1][2]    |
| FGR                                             | 15        | [1][2]    |
| YES1                                            | 19        | [1][2]    |
| ITK                                             | 21        | [1][2]    |
| Ramos B-Cell Calcium Flux                       | 7 ± 3     | [1]       |
| Human Peripheral B-Cell<br>Proliferation        | 1 ± 0.4   | [1]       |
| CD86 Surface Expression<br>(Peripheral B-Cells) | 1 ± 0.5   | [1]       |
| TNFα from human PBMC                            | 2         | [1]       |
| FceRI signaling (CD63 expression)               | 54        | [1][2]    |

**In Vivo Pharmacokinetics** 

| Species | Route | Dose<br>(mg/kg) | Cmax<br>(µM) | T1/2 (h) | Bioavaila<br>bility (%) | Referenc<br>e |
|---------|-------|-----------------|--------------|----------|-------------------------|---------------|
| Mouse   | Oral  | 6               | 4.3          | -        | 100                     | [1]           |
| Mouse   | IV    | 3               | -            | 3.6      | -                       | [1]           |
| Dog     | Oral  | 2               | 1.2          | -        | 82                      | [1]           |
| Dog     | IV    | 1               | -            | 7.9      | -                       | [1]           |



In Vivo Efficacy in Mouse Arthritis Models

| Model | Dose (mg/kg) | Dosing<br>Regimen | Inhibition of<br>Clinical<br>Disease<br>Progression | Reference |
|-------|--------------|-------------------|-----------------------------------------------------|-----------|
| CIA   | 15           | Oral gavage, BID  | 63%                                                 | [2]       |
| CIA   | 45           | Oral gavage, BID  | 80%                                                 | [2]       |

# Experimental Protocols Protocol 1: Preparation of BMS-986143 for Oral Administration in Mice

This protocol describes the preparation of a suspension of **BMS-986143** in 0.5% carboxymethylcellulose sodium (CMC-Na) for oral gavage.

#### Materials:

- BMS-986143 powder
- 0.5% (w/v) CMC-Na in sterile, distilled water
- Sterile microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)
- Analytical balance

#### Procedure:

• Prepare the 0.5% CMC-Na solution: Dissolve 0.5 g of CMC-Na in 100 mL of sterile, distilled water. Stir until a clear solution is obtained.



- Weigh the required amount of BMS-986143: Based on the desired concentration and final volume, calculate the mass of BMS-986143 needed. For example, to prepare 10 mL of a 2.5 mg/mL suspension, weigh 25 mg of BMS-986143.
- Prepare the suspension: a. Add the weighed BMS-986143 powder to a sterile
  microcentrifuge tube. b. Add a small volume of the 0.5% CMC-Na solution to the powder to
  create a paste. c. Gradually add the remaining volume of the 0.5% CMC-Na solution while
  continuously vortexing to ensure a homogenous suspension. d. If necessary, sonicate the
  suspension for a few minutes to aid in dispersion.
- Storage: Use the freshly prepared suspension for optimal results. If short-term storage is necessary, store at 4°C and re-vortex thoroughly before each use.

# Protocol 2: In Vivo Efficacy Study in a Mouse Model of Collagen-Induced Arthritis (CIA)

This protocol outlines a general procedure for evaluating the efficacy of **BMS-986143** in the CIA mouse model.

#### Animal Model:

• DBA/1 male mice, 8-10 weeks of age.[2]

#### **Experimental Groups:**

- Vehicle control (e.g., 0.5% CMC-Na)
- BMS-986143 (e.g., 15 mg/kg)
- BMS-986143 (e.g., 45 mg/kg)
- Positive control (e.g., methotrexate)

#### Procedure:

 Induction of Arthritis: a. Day 0: Immunize mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant. b. Day 21: Administer a booster injection of bovine type II







collagen in Incomplete Freund's Adjuvant.

- Treatment: a. Begin treatment upon the first signs of arthritis (typically around day 21-28). b.
   Administer BMS-986143 or vehicle control by oral gavage twice daily (BID).
- Monitoring and Endpoints: a. Monitor mice daily for clinical signs of arthritis (e.g., paw swelling, erythema, joint stiffness). b. Record clinical scores based on a standardized scoring system. c. Measure paw thickness using calipers. d. At the end of the study, collect blood for pharmacokinetic analysis and tissues (e.g., paws) for histological evaluation of inflammation, synovial hyperplasia, bone resorption, and cartilage erosion.





Click to download full resolution via product page

Caption: Experimental workflow for an in vivo efficacy study.

## **Important Considerations**

 Formulation: The choice of vehicle for in vivo studies is critical and may need to be optimized based on the specific experimental requirements. While 0.5% CMC-Na is a common choice for oral suspensions, other formulations involving DMSO, PEG300, and Tween 80 have also



been suggested for compounds with different solubility profiles.[2] Always ensure the vehicle is well-tolerated by the animals.

- Animal Welfare: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
- Data Interpretation: Correlate pharmacokinetic data with pharmacodynamic readouts and clinical efficacy to establish a comprehensive understanding of the in vivo effects of BMS-986143.

These application notes and protocols are intended as a guide. Researchers should adapt these procedures to their specific experimental designs and consult relevant literature for further details.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS-986143 | Btk | 1643372-83-1 | Invivochem [invivochem.com]
- 3. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care | PLOS One [journals.plos.org]
- 4. Safety, pharmacokinetics, and pharmacodynamics of BMS-986142, a novel reversible BTK inhibitor, in healthy participants PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bruton's tyrosine kinase inhibitor BMS-986142 in experimental models of rheumatoid arthritis enhances efficacy of agents representing clinical standard-of-care - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vivo Studies with BMS-986143]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8630978#bms-986143-preparation-for-in-vivo-studies]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com